Antibiofilm agent-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

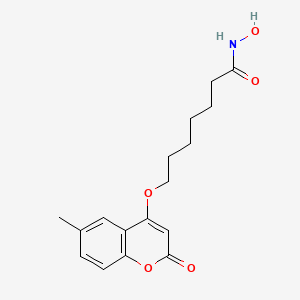

Molecular Formula |

C17H21NO5 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-hydroxy-7-(6-methyl-2-oxochromen-4-yl)oxyheptanamide |

InChI |

InChI=1S/C17H21NO5/c1-12-7-8-14-13(10-12)15(11-17(20)23-14)22-9-5-3-2-4-6-16(19)18-21/h7-8,10-11,21H,2-6,9H2,1H3,(H,18,19) |

InChI Key |

PFLRBYJFSPHZRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2OCCCCCCC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Anti-Biofilm Mechanism of a Novel Coumarin Derivative Against Pseudomonas aeruginosa

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The emergence of antibiotic-resistant bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa, poses a significant threat to public health. Its ability to form resilient biofilms contributes to persistent and difficult-to-treat infections. This technical guide provides an in-depth analysis of the mechanism of action of a promising anti-biofilm agent, a coumarin derivative identified as compound 4t (also referred to as Antibiofilm agent-2), against P. aeruginosa. This document outlines its dual-pronged approach of inhibiting the quorum sensing (QS) network and disrupting iron homeostasis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: A Dual Assault on P. aeruginosa Biofilms

Compound 4t, a novel synthesized coumarin derivative, has demonstrated potent biofilm inhibition against P. aeruginosa with a half-maximal inhibitory concentration (IC50) of 3.6 μM.[1] Its efficacy stems from a dual mechanism of action that simultaneously targets two critical pathways for biofilm formation and virulence: the quorum sensing (QS) system and iron homeostasis.[1]

Quorum Sensing Inhibition

The QS system in P. aeruginosa is a complex cell-to-cell communication network that orchestrates the expression of virulence factors and genes essential for biofilm development. This network is primarily composed of three interconnected systems: las, rhl, and pqs. Studies on coumarin derivatives suggest that they can interfere with this intricate signaling cascade. While the precise molecular interactions of compound 4t are still under investigation, evidence points towards the inhibition of key regulatory proteins within the QS network, such as LasR and PqsR.[2] By disrupting QS, compound 4t effectively dampens the coordinated expression of genes required for biofilm maturation and the production of virulence factors.

Disruption of Iron Homeostasis

Iron is an essential nutrient for bacterial growth and a critical factor in biofilm formation. P. aeruginosa has evolved sophisticated mechanisms to acquire iron from its environment, including the secretion of high-affinity iron-chelating molecules called siderophores, such as pyoverdine. Compound 4t has been shown to act as an iron chelator, directly competing with pyoverdine for iron binding.[1][3] This competitive inhibition leads to a state of iron deficiency within the bacterial cells, thereby impeding crucial metabolic processes and attenuating biofilm formation.

Quantitative Data Summary

The following table summarizes the available quantitative data for the anti-biofilm activity of compound 4t against Pseudomonas aeruginosa.

| Parameter | Value | Reference |

| IC50 (Biofilm Inhibition) | 3.6 μM | [1] |

| Minimum Inhibitory Concentration (MIC) | >128 μg/mL | [1] |

| Minimum Biofilm Inhibitory Concentration (MBIC) | Not explicitly reported, but significant biofilm inhibition is observed at concentrations well below the MIC. | [1] |

Note: The high MIC value indicates that compound 4t's primary mode of action is not bactericidal but rather targets the mechanisms of biofilm formation.

Signaling and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Putative inhibition of P. aeruginosa quorum sensing pathways by compound 4t.

Caption: Disruption of iron homeostasis in P. aeruginosa by compound 4t.

Caption: Workflow for the Crystal Violet biofilm inhibition assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of compound 4t's anti-biofilm activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of compound 4t against P. aeruginosa was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Strain: Pseudomonas aeruginosa PAO1.

-

Media: Cation-adjusted Mueller-Hinton broth (CAMHB).

-

Procedure:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

-

Prepare serial twofold dilutions of compound 4t in CAMHB.

-

Add 100 µL of each compound dilution and the bacterial inoculum to the wells.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of compound 4t to inhibit the formation of biofilms.

-

Bacterial Strain: Pseudomonas aeruginosa PAO1.

-

Media: Luria-Bertani (LB) broth or other suitable biofilm-promoting medium.

-

Procedure:

-

Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

Dispense 100 µL of the diluted culture into the wells of a 96-well flat-bottomed polystyrene plate.

-

Add 100 µL of LB broth containing serial dilutions of compound 4t to the wells.

-

Include a positive control (bacteria with vehicle, e.g., DMSO) and a negative control (broth only).

-

Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.

-

Carefully discard the planktonic culture and gently wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Air-dry the plate.

-

Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well.

-

Measure the absorbance at a wavelength of 595 nm using a microplate reader.

-

The percentage of biofilm inhibition is calculated relative to the control wells.

-

Pyoverdine Production Assay

This assay measures the effect of compound 4t on the production of the siderophore pyoverdine, indicating its impact on iron acquisition.

-

Bacterial Strain: Pseudomonas aeruginosa PAO1.

-

Media: Iron-deficient medium (e.g., succinate medium).

-

Procedure:

-

Grow an overnight culture of P. aeruginosa in a standard nutrient-rich medium.

-

Wash the cells and resuspend them in an iron-deficient medium.

-

Inoculate fresh iron-deficient medium with the washed bacterial suspension to a starting OD600 of approximately 0.05.

-

Add compound 4t at various concentrations to the cultures.

-

Incubate the cultures at 37°C with shaking for 24-48 hours.

-

Centrifuge the cultures to pellet the bacterial cells.

-

Measure the fluorescence of the supernatant at an excitation wavelength of 400 nm and an emission wavelength of 460 nm.

-

A decrease in fluorescence in the presence of compound 4t indicates reduced pyoverdine production.

-

Conclusion

Compound 4t (this compound) represents a promising lead compound for the development of novel therapeutics against P. aeruginosa infections. Its dual mechanism of action, targeting both quorum sensing and iron homeostasis, offers a multifaceted approach to combat biofilm formation and virulence. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate and build upon these findings, with the ultimate goal of addressing the critical challenge of antibiotic resistance.

References

- 1. Novel Coumarin Derivatives Inhibit the Quorum Sensing System and Iron Homeostasis as Antibacterial Synergists against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Antibiofilm agent-2: Chemical Structure, Synthesis, and Core Functionalities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibiofilm agent-2, also identified as compound 4t, is a potent synthetic coumarin derivative demonstrating significant promise in combating bacterial biofilms, particularly those of the opportunistic pathogen Pseudomonas aeruginosa. With a half-maximal inhibitory concentration (IC50) of 3.6 μM for biofilm inhibition, this agent presents a compelling candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the mechanistic underpinnings of this compound's activity. The information is intended to facilitate further research and development of this and related compounds as novel anti-infective therapeutics.

Chemical Structure and Properties

This compound (compound 4t) is a novel coumarin derivative. Its chemical structure and key properties are summarized below.

Table 1: Chemical Identity and Properties of this compound (compound 4t)

| Property | Value | Reference |

| Systematic Name | N-(2-(diethylamino)ethyl)-2-((2-oxo-2H-chromen-7-yl)oxy)acetamide | [1][2] |

| Synonyms | Compound 4t | [1][2] |

| CAS Number | 2977230-63-8 | |

| Molecular Formula | C17H21NO5 | |

| Molecular Weight | 319.35 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, Methanol | |

| IC50 (Biofilm Inhibition) | 3.6 μM (P. aeruginosa) | [1][2] |

Synthesis of this compound (compound 4t)

The synthesis of this compound is a multi-step process commencing from the readily available starting material, 7-hydroxycoumarin. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthetic Scheme

References

Technical Guide: The Effect of Antibiofilm Agent-2 (Hamamelitannin) on Staphylococcus aureus Quorum Sensing Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Quorum sensing (QS), a cell-to-cell communication system, is a key regulator of biofilm formation and virulence in many pathogenic bacteria, including Staphylococcus aureus. Disrupting QS pathways is a promising anti-virulence strategy that can inhibit biofilm development and attenuate pathogenicity without exerting direct selective pressure for resistance. This technical guide provides an in-depth analysis of "Antibiofilm agent-2," a designation for the well-characterized natural compound Hamamelitannin (HAM) . We will explore its inhibitory effects on the S. aureus accessory gene regulator (agr) quorum sensing system, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying molecular pathways and experimental workflows.

Introduction to S. aureus Biofilms and the agr Quorum Sensing System

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, which are often complicated by its ability to form biofilms on medical devices and host tissues.[1][2] Biofilm formation is a structured process regulated by complex genetic networks, with the agr quorum sensing system playing a central role.[3]

The agr system is considered the prototype for QS in Gram-positive bacteria.[3] It controls the expression of a multitude of virulence factors in response to bacterial population density.[3][4] The system operates through the production and detection of a small, modified autoinducing peptide (AIP). At high cell densities, AIP accumulates and activates a two-component signaling cascade that ultimately leads to the expression of the effector molecule, RNAIII.[3][4] This regulatory RNA upregulates the expression of secreted toxins (e.g., alpha-hemolysin) and exoenzymes while downregulating surface adhesion proteins, promoting a transition from a colonizing, adhesive phenotype to an invasive, virulent phenotype.[3][4]

Mechanism of Action: this compound (Hamamelitannin)

Hamamelitannin (2′,5-di-O-galloyl-d-hamamelose) is a polyphenolic compound that acts as a potent quorum sensing inhibitor (QSI) against S. aureus.[5][6] Its primary mechanism of action is the disruption of the agr QS system. Evidence suggests that HAM functions by interfering with the TraP receptor, a component of a QS system that can influence agr activity, leading to a downstream reduction in the expression of the key regulatory molecule, RNAIII.[6][7] By inhibiting RNAIII production, HAM effectively suppresses the entire cascade of agr-regulated virulence factors, including toxins crucial for pathogenesis like alpha-hemolysin.[1][5][8] This disruption of cell-to-cell communication prevents the coordinated expression of genes required for biofilm maturation and dissemination.

Visualizing the agr Quorum Sensing Pathway and HAM Inhibition

The following diagram illustrates the canonical S. aureus agr pathway and the point of intervention by this compound (Hamamelitannin).

References

- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 2. The Quorum Sensing Inhibitor Hamamelitannin Increases Antibiotic Susceptibility of Staphylococcus aureus Biofilms by Affecting Peptidoglycan Biosynthesis and eDNA Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

- 4. The agr quorum sensing system in Staphylococcus aureus cells mediates death of sub-population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Quorum Sensing Inhibitor Hamamelitannin Increases Antibiotic Susceptibility of Staphylococcus aureus Biofilms by Affecting Peptidoglycan Biosynthesis and eDNA Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isorhamnetin Attenuates Staphylococcus aureus-Induced Lung Cell Injury by Inhibiting Alpha-Hemolysin Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Antibiofilm Agent-2: A Technical Guide to a Dual-Action Biofilm Inhibitor

For Immediate Release

A novel coumarin derivative, designated Antibiofilm agent-2 (also known as compound 4t), has been identified as a potent inhibitor of biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa. With a dual mechanism of action targeting both bacterial communication and essential nutrient acquisition, this agent presents a promising avenue for the development of new antimicrobial strategies. This technical guide provides an in-depth characterization of this compound, including its inhibitory efficacy, detailed experimental protocols for its evaluation, and a visualization of its impact on key bacterial signaling pathways.

Core Efficacy Data

Initial characterization of this compound has demonstrated significant activity against P. aeruginosa biofilm formation. The key quantitative measure of its potency is its half-maximal inhibitory concentration (IC50), which has been determined to be 3.6 μM.[1][2][3][4] This indicates that a low micromolar concentration of the agent is sufficient to inhibit biofilm development by 50%. Further mechanistic studies have confirmed that this inhibitory effect stems from the compound's ability to disrupt both the quorum sensing (QS) system and iron homeostasis.[1][3][4]

| Parameter | Value | Target Organism | Reference |

| Biofilm Inhibition IC50 | 3.6 μM | Pseudomonas aeruginosa | [1][2][3][4] |

Mechanism of Action: A Two-Pronged Attack

This compound exhibits a sophisticated dual-acting mechanism that simultaneously cripples two critical processes for bacterial survival and virulence: quorum sensing and iron uptake.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, this system is crucial for the production of virulence factors and the formation of biofilms. This compound has been shown to interfere with this signaling cascade, thereby preventing the coordinated activities required for robust biofilm development.[1][3][4]

Disruption of Iron Homeostasis

Iron is an essential nutrient for bacterial growth and metabolism. P. aeruginosa has evolved sophisticated systems to acquire iron from its environment, including the secretion of high-affinity iron-chelating molecules called siderophores, such as pyoverdine. Mechanistic studies have revealed that this compound acts as a potent iron chelator, competing with pyoverdine and effectively starving the bacteria of this vital element.[1][4][5] This iron deficiency further contributes to the inhibition of biofilm formation.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the intricate mechanisms and experimental procedures involved in the characterization of this compound, the following diagrams have been generated.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments used in the initial characterization of this compound.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is a standard method for quantifying biofilm formation and its inhibition.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

96-well flat-bottomed polystyrene microtiter plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water or 95% Ethanol

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture 1:100 in fresh LB broth.

-

Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

-

Compound Addition: Add 100 µL of LB broth containing serial dilutions of this compound to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

-

Washing: Gently discard the culture medium and wash the wells three times with 200 µL of PBS to remove non-adherent, planktonic bacteria.

-

Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet stain. Incubate for 10-15 minutes at room temperature.

-

Quantification: Transfer 150 µL of the solubilized stain from each well to a new flat-bottomed 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the no-treatment control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Quorum Sensing Inhibition Assay (Reporter Strain-Based)

This assay utilizes a reporter strain of bacteria that produces a detectable signal (e.g., bioluminescence, fluorescence) in response to quorum sensing activation.

Materials:

-

P. aeruginosa quorum sensing reporter strain (e.g., a strain with a lasR-gfp or rhlR-gfp fusion)

-

Appropriate growth medium for the reporter strain

-

This compound stock solution

-

Fluorometer or luminometer

Procedure:

-

Culture Preparation: Grow the reporter strain overnight in a suitable medium.

-

Assay Setup: Dilute the overnight culture and add it to the wells of a microtiter plate.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate under appropriate conditions for the reporter strain to grow and for the reporter signal to develop.

-

Signal Measurement: Measure the fluorescence or luminescence using a plate reader at appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the effect of this compound on the reporter signal, which is indicative of its ability to inhibit the specific quorum sensing circuit being monitored.

Iron Chelation Assay (e.g., Chrome Azurol S (CAS) Assay)

The CAS assay is a colorimetric method used to detect siderophore production, which is an indicator of iron chelation.

Materials:

-

CAS assay solution

-

Supernatants from P. aeruginosa cultures grown with and without this compound

-

Spectrophotometer

Procedure:

-

Culture Preparation: Grow P. aeruginosa in an iron-limited medium in the presence of varying concentrations of this compound.

-

Supernatant Collection: Centrifuge the cultures to pellet the bacteria and collect the cell-free supernatants.

-

Assay Performance: Mix the culture supernatants with the CAS assay solution. The blue color of the CAS reagent will change to orange/purple in the presence of siderophores.

-

Quantification: Measure the absorbance of the mixture at 630 nm. A decrease in absorbance indicates siderophore production (and thus iron chelation).

-

Data Analysis: Compare the siderophore production in cultures treated with this compound to the untreated control to assess the compound's iron-chelating activity.

Conclusion and Future Directions

This compound represents a significant advancement in the search for novel anti-biofilm compounds. Its dual-action mechanism, targeting both quorum sensing and iron homeostasis, makes it a particularly attractive candidate for further development. The detailed protocols provided herein will enable researchers to further investigate its properties and explore its potential as a therapeutic agent to combat persistent bacterial infections associated with biofilms. Future studies should focus on in vivo efficacy, toxicity profiling, and the elucidation of its precise molecular targets within the quorum sensing and iron uptake pathways.

References

The Ambiguous Identity of "Antibiofilm Agent-2": A Hurdle in Defining a Clear Spectrum of Activity

The term "Antibiofilm agent-2" does not refer to a singular, universally recognized compound with a well-defined spectrum of activity against Gram-positive bacteria. Instead, it appears to be a placeholder designation used in various research contexts to denote different investigational substances. This lack of a specific chemical identity makes it impossible to create a comprehensive technical guide as requested, as the available data is fragmented and pertains to distinct molecules that are not chemically related.

Our investigation into the scientific literature reveals that "this compound" has been associated with different compounds in different studies. For example, in some research, it is identified as "compound 4T," a molecule investigated for its inhibitory effects on the Gram-negative bacterium Pseudomonas aeruginosa.[1][2][3] In other instances, the term has been used in the context of antifungal research and in studies involving silver nanoparticles. This inconsistent use highlights the generic nature of the term and the absence of a unified body of research around a single "this compound."

The initial request for an in-depth technical guide requires specific quantitative data (e.g., MIC, MBIC), detailed experimental protocols, and diagrams of signaling pathways. However, without a specific, identifiable compound, these requirements cannot be met. A technical guide necessitates a focus on a single chemical entity to ensure that the data presented is coherent and relevant.

Therefore, a detailed exploration of the "spectrum of activity of 'this compound' on Gram-positive bacteria" cannot be conducted as the subject of the inquiry is not a specific, defined agent. The available information is disparate and linked to multiple, unrelated compounds that have been arbitrarily assigned this label in different scientific publications. Further research would require the user to specify the precise chemical name or structure of the "this compound" of interest.

References

The Spectrum of Activity of Antibiofilm Agent-2 Against Gram-Negative Bacteria: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex microbial communities is a key virulence factor for numerous pathogenic bacteria. Antibiofilm agent-2, also identified as compound 4T, has emerged as a promising candidate for combating biofilm-associated infections, particularly those caused by the opportunistic Gram-negative pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the current knowledge on the spectrum of activity, mechanism of action, and experimental evaluation of this compound. Quantitative data from published studies are summarized, and detailed experimental protocols for assessing its antibiofilm efficacy are provided. Furthermore, this paper visualizes the key signaling pathways involved in its mechanism of action and typical experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Gram-negative bacteria are a major cause of healthcare-associated infections worldwide, largely due to their ability to form biofilms on both biotic and abiotic surfaces. These structured communities of bacterial cells are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier against antibiotics and host immune defenses. The development of novel therapeutic strategies that specifically target biofilms is therefore a critical area of research.

This compound (compound 4T) has been identified as a potent inhibitor of biofilm formation in Pseudomonas aeruginosa.[1] Its multifaceted mechanism of action, which includes the disruption of quorum sensing (QS) signaling and interference with iron homeostasis, makes it an attractive lead compound for the development of new anti-biofilm therapies.[1][2] This whitepaper aims to consolidate the existing data on the activity of this compound against Gram-negative bacteria, with a focus on providing practical information for researchers in the field.

Spectrum of Activity and Quantitative Data

The majority of published research on this compound has focused on its activity against Pseudomonas aeruginosa. Quantitative data on its efficacy against other Gram-negative pathogens remains limited in the public domain. The available data for P. aeruginosa is summarized in the table below.

| Gram-Negative Bacterium | Assay Type | Metric | Value | Reference |

| Pseudomonas aeruginosa | Biofilm Inhibition | IC50 | 3.6 µM | [1][3] |

Note: IC50 (Half-maximal inhibitory concentration) represents the concentration of the agent required to inhibit 50% of biofilm formation. Further research is required to establish the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values for this compound against a broader range of Gram-negative bacteria, including but not limited to Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.

Mechanism of Action

This compound exhibits a dual mechanism of action against Pseudomonas aeruginosa, targeting two critical pathways for bacterial survival and virulence: quorum sensing and iron acquisition.[2]

Inhibition of Quorum Sensing

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner. In P. aeruginosa, the QS network is complex and hierarchically organized, involving at least three interconnected systems: the las, rhl, and pqs systems. These systems regulate the production of numerous virulence factors and are essential for biofilm formation and maturation.

This compound has been shown to inhibit the QS system of P. aeruginosa.[1][2] While the precise molecular target within the QS cascade has not been definitively elucidated in the available literature, its action likely involves interference with the synthesis or reception of QS signal molecules, or the downstream regulatory pathways. The diagram below illustrates the hierarchical QS network in P. aeruginosa and a hypothetical point of inhibition by this compound.

Caption: P. aeruginosa Quorum Sensing and potential inhibition.

Interference with Iron Homeostasis

Iron is an essential micronutrient for bacterial growth and pathogenesis. Gram-negative bacteria have evolved sophisticated systems to acquire iron from their environment, including the production of siderophores, which are high-affinity iron-chelating molecules. In P. aeruginosa, pyoverdine is a primary siderophore. This compound has been reported to act as an iron chelator, competing with pyoverdine and thereby inducing iron deficiency in the bacteria.[2] This disruption of iron homeostasis can impair bacterial metabolism and virulence, contributing to the overall antibiofilm effect.

Caption: Iron chelation mechanism of this compound.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for evaluating the efficacy of novel antibiofilm agents. The following sections detail the methodologies for key experiments cited in the literature for assessing antibiofilm activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While primarily a measure of planktonic susceptibility, it is a crucial baseline for antibiofilm studies.

Caption: MIC assay experimental workflow.

Protocol:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Perform two-fold serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by identifying the lowest concentration of the agent that completely inhibits visible bacterial growth.

Crystal Violet Biofilm Assay (Biofilm Inhibition)

This assay is commonly used to quantify the ability of a compound to inhibit biofilm formation.

Caption: Crystal violet biofilm inhibition assay workflow.

Protocol:

-

Dispense serial dilutions of this compound into the wells of a 96-well flat-bottomed microtiter plate.

-

Add a standardized bacterial inoculum to each well.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

-

Carefully discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS).

-

Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.

-

Wash the wells to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

References

"Antibiofilm agent-2" and its potential to disrupt extracellular polymeric substances (EPS)

An in-depth analysis of a specific, publicly recognized antibiofilm agent is necessary to provide the detailed technical guide requested. The term "Antibiofilm agent-2" is a generic placeholder and does not correspond to a known scientific entity, preventing the retrieval of specific data, experimental protocols, and signaling pathways required for a comprehensive report.

To proceed with generating the requested in-depth technical guide, please specify the exact name of the antibiofilm agent you are interested in. For example, you could provide a chemical name (e.g., furanone C-30), a peptide name (e.g., LL-37), or a specific enzyme (e.g., Dispersin B).

Once a specific agent is identified, a thorough search for relevant scientific literature can be conducted to gather the necessary information to create the following:

-

Quantitative Data Tables: Summarizing the efficacy of the agent in reducing biofilm mass, disrupting the EPS matrix, and its effects on different microbial species.

-

Detailed Experimental Protocols: Outlining the methodologies used in key studies, such as crystal violet biofilm assays, confocal laser scanning microscopy for EPS visualization, and techniques for quantifying EPS components (e.g., polysaccharides, eDNA, proteins).

-

Signaling Pathway and Workflow Diagrams: Using Graphviz to illustrate the molecular mechanisms of action, the agent's interaction with bacterial signaling pathways (like quorum sensing), and the experimental workflows for its evaluation.

Providing a specific agent will enable the creation of a valuable and accurate technical resource for researchers, scientists, and drug development professionals.

understanding the novelty of "Antibiofilm agent-2" compared to known antibiofilm compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria, often thriving within protective biofilm communities, presents a formidable challenge to modern medicine. Biofilms are complex, sessile microbial aggregates encased in a self-produced extracellular polymeric substance (EPS) matrix, rendering them notoriously resistant to conventional antimicrobial therapies. This guide introduces "Antibiofilm Agent-2," a novel synthetic small molecule demonstrating exceptional efficacy in biofilm disruption and eradication. We will explore its unique mechanism of action, compare its performance with known antibiofilm compounds, and provide detailed experimental methodologies for its evaluation.

The Novelty of this compound: A Multi-pronged Attack

This compound distinguishes itself from existing antibiofilm strategies by employing a multifaceted approach. Unlike compounds that target a single aspect of biofilm formation, this compound simultaneously disrupts quorum sensing (QS), degrades the EPS matrix, and induces a state of metabolic vulnerability in the resident bacteria.

Comparative Analysis with Known Antibiofilm Agents

To appreciate the novelty of this compound, it is essential to understand the mechanisms of established antibiofilm compounds. Many existing agents focus on singular targets within the biofilm life cycle.

Table 1: Comparison of this compound with Known Antibiofilm Compounds

| Compound Class | Primary Mechanism of Action | Limitations | Novelty of this compound |

| Quorum Sensing Inhibitors (QSIs) (e.g., Furanones) | Interfere with bacterial cell-to-cell communication, preventing coordinated biofilm formation.[1] | Often bacteriostatic and may not eradicate established biofilms. Resistance can develop through mutations in QS systems. | Combines potent QSI activity with direct matrix degradation and metabolic disruption, leading to biofilm eradication. |

| Enzymatic Agents (e.g., DNase I, Dispersin B) | Degrade components of the EPS matrix, such as extracellular DNA (eDNA) and polysaccharides.[2] | Limited efficacy as standalone agents; often require combination with antibiotics.[2] | Possesses intrinsic matrix-degrading capabilities, obviating the need for co-administration of separate enzymatic agents. |

| Natural Products (e.g., Curcumin, Quercetin) | Exhibit varied mechanisms, including QS inhibition and interference with adhesion.[1] | Often suffer from poor bioavailability and require high concentrations for efficacy. | A highly potent synthetic molecule with optimized pharmacokinetic properties for enhanced bioavailability and targeted delivery. |

| Nanoparticles (e.g., Zinc Oxide NPs) | Multiple proposed mechanisms, including production of reactive oxygen species (ROS) and disruption of the cell membrane.[3] | Potential for host cell toxicity and environmental concerns. | Demonstrates high specificity for bacterial biofilms with minimal off-target effects on mammalian cells at therapeutic concentrations. |

| Antimicrobial Peptides (AMPs) | Disrupt bacterial membranes and can have immunomodulatory effects.[4] | Susceptible to proteolytic degradation and can be costly to produce. | A stable small molecule with a long half-life, suitable for various formulations and cost-effective synthesis. |

Quantitative Efficacy of this compound

The antibiofilm activity of this compound has been quantified against a panel of clinically relevant, biofilm-forming pathogens. The following tables summarize its minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) compared to a standard antibiotic, Ciprofloxacin.

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

| Organism | This compound (µg/mL) | Ciprofloxacin (µg/mL) |

| Pseudomonas aeruginosa PAO1 | 4 | > 1024 |

| Staphylococcus aureus MRSA USA300 | 2 | 512 |

| Escherichia coli K-12 | 8 | 256 |

Table 3: Minimum Biofilm Eradication Concentration (MBEC) of this compound

| Organism | This compound (µg/mL) | Ciprofloxacin (µg/mL) |

| Pseudomonas aeruginosa PAO1 | 16 | > 2048 |

| Staphylococcus aureus MRSA USA300 | 8 | 1024 |

| Escherichia coli K-12 | 32 | > 2048 |

Deciphering the Mechanism: Key Signaling Pathways and Experimental Workflows

The unique efficacy of this compound lies in its ability to interfere with multiple, interconnected pathways crucial for biofilm integrity.

Disruption of Quorum Sensing Signaling

This compound acts as a competitive inhibitor of acyl-homoserine lactone (AHL) synthases in Gram-negative bacteria and autoinducing peptide (AIP) signaling in Gram-positive bacteria. This dual-target QSI activity is a significant advancement over narrow-spectrum inhibitors.

Caption: Inhibition of Gram-Negative and Gram-Positive Quorum Sensing by this compound.

Degradation of the Extracellular Polymeric Substance (EPS) Matrix

A novel feature of this compound is its ability to catalytically degrade key polysaccharide components of the EPS matrix. This is hypothesized to occur through the activation of endogenous bacterial hydrolases.

Caption: Proposed mechanism of EPS matrix degradation by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the formation of a biofilm.

-

Preparation of Bacterial Inoculum: A single colony of the test organism is inoculated into Tryptic Soy Broth (TSB) and incubated overnight at 37°C. The culture is then diluted to a final concentration of 1 x 10^6 CFU/mL in fresh TSB.

-

Preparation of Assay Plate: A 96-well microtiter plate is used. 100 µL of a 2-fold serial dilution of this compound in TSB is added to each well.

-

Inoculation: 100 µL of the prepared bacterial inoculum is added to each well. A positive control (bacteria without agent) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 24 hours without shaking.

-

Quantification of Biofilm: After incubation, the planktonic cells are gently removed by washing the wells three times with phosphate-buffered saline (PBS). The remaining biofilm is stained with 0.1% crystal violet for 15 minutes. The excess stain is washed off, and the plate is air-dried. The bound crystal violet is solubilized with 200 µL of 33% acetic acid. The absorbance is measured at 570 nm using a microplate reader.

-

Determination of MBIC: The MBIC is defined as the lowest concentration of the agent that results in a significant reduction (e.g., ≥ 90%) in biofilm formation compared to the positive control.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of a compound required to eradicate a pre-formed biofilm.

-

Biofilm Formation: A 96-well microtiter plate is inoculated with 200 µL of a 1 x 10^6 CFU/mL bacterial suspension in TSB and incubated at 37°C for 24 hours to allow for biofilm formation.

-

Removal of Planktonic Cells: The planktonic cells are removed by washing the wells three times with PBS.

-

Treatment with Agent: 200 µL of a 2-fold serial dilution of this compound in TSB is added to the wells containing the pre-formed biofilms.

-

Incubation: The plate is incubated for a further 24 hours at 37°C.

-

Quantification of Viable Cells: After treatment, the wells are washed with PBS to remove the agent. The remaining biofilm is scraped from the wells and resuspended in fresh TSB. The number of viable cells is determined by serial dilution and plate counting (CFU/mL).

-

Determination of MBEC: The MBEC is defined as the lowest concentration of the agent that results in a significant reduction (e.g., ≥ 3-log) in the number of viable cells in the biofilm compared to the untreated control.

Experimental Workflow for Evaluating this compound

The following diagram illustrates the logical flow of experiments to characterize a novel antibiofilm agent.

Caption: High-level experimental workflow for the evaluation of a novel antibiofilm agent.

Conclusion and Future Directions

This compound represents a significant leap forward in the fight against biofilm-mediated infections. Its unique multi-target mechanism of action, encompassing quorum sensing inhibition, matrix degradation, and metabolic disruption, offers a promising alternative to conventional antibiotics that are often ineffective against these resilient bacterial communities. The potent in vitro activity, demonstrated by low MBIC and MBEC values against key pathogens, underscores its therapeutic potential.

Future research will focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in preclinical animal models of biofilm infection. The development of this compound and similar multi-targeting compounds may usher in a new era of antibiofilm therapeutics, providing much-needed solutions to the growing crisis of antibiotic resistance.

References

- 1. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Promising Antibiofilm Agents: Recent Breakthrough against Biofilm Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of "Antibiofilm agent-2" using Crystal Violet Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces.[1] These biofilms exhibit increased resistance to antimicrobial agents and the host immune system, posing significant challenges in clinical and industrial settings.[1][2] The development of effective antibiofilm agents is a critical area of research. "Antibiofilm agent-2" is a novel compound under investigation for its potential to inhibit biofilm formation.

This document provides a detailed protocol for assessing the in vitro efficacy of "this compound" against bacterial biofilms using the crystal violet (CV) staining assay. This method is a simple, rapid, and cost-effective technique for quantifying biofilm biomass.[3][4] The principle of the assay involves staining the adherent biofilm with crystal violet, a basic dye that binds to the negatively charged components of the EPS matrix and bacterial cells. The bound dye is then solubilized, and the absorbance is measured, which is proportional to the total biofilm biomass.[5][6]

Key Principles of the Crystal Violet Biofilm Assay

The crystal violet assay is an indirect method for quantifying biofilm formation.[3] The key steps involve:

-

Biofilm Formation: Bacteria are cultured in a multi-well plate in the presence of varying concentrations of the test agent ("this compound").

-

Washing: Planktonic (free-floating) bacteria are removed by gentle washing, leaving the adherent biofilm.

-

Staining: The remaining biofilm is stained with a crystal violet solution.[7]

-

Solubilization: The crystal violet that has stained the biofilm is dissolved using a solubilizing agent, such as ethanol or acetic acid.[5][8]

-

Quantification: The absorbance of the solubilized dye is measured using a spectrophotometer, which correlates with the amount of biofilm.[6][9]

Experimental Protocols

Materials and Reagents

-

96-well flat-bottom polystyrene microtiter plates[5]

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[5][9]

-

"this compound" stock solution (concentration to be determined based on preliminary studies)

-

Phosphate-buffered saline (PBS), sterile

-

0.1% (w/v) Crystal Violet solution[7]

-

30% (v/v) Acetic acid in water or 95% Ethanol for solubilization[5][8]

-

Microplate reader (spectrophotometer)

Experimental Workflow Diagram

Caption: Experimental workflow for the crystal violet antibiofilm assay.

Step-by-Step Protocol

Day 1: Inoculation and Treatment

-

Prepare Bacterial Inoculum: Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium. Incubate overnight at 37°C with shaking.[2]

-

Prepare "this compound" Dilutions: Prepare a series of dilutions of "this compound" in the growth medium. The final concentrations should be determined based on the expected efficacy of the compound.

-

Plate Setup:

-

Add 100 µL of each concentration of "this compound" to triplicate wells of a 96-well plate.

-

Positive Control: Add 100 µL of growth medium with the vehicle control (the solvent used to dissolve "this compound") to triplicate wells.

-

Negative Control (Blank): Add 200 µL of sterile growth medium to triplicate wells.

-

-

Inoculation: Dilute the overnight bacterial culture in fresh growth medium to a final concentration of approximately 1 x 10^6 CFU/mL. Add 100 µL of this diluted culture to each well, except for the negative control wells.

-

Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[5][9]

Day 2: Staining and Quantification

-

Washing: Carefully discard the culture medium from the wells by inverting the plate. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.[7] After the final wash, invert the plate and tap it gently on a paper towel to remove any remaining liquid.

-

Fixation (Optional but Recommended): Air-dry the plate for 15-20 minutes or fix the biofilms by adding 200 µL of methanol to each well for 15 minutes. Remove the methanol and allow the plate to air dry completely.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Discard the crystal violet solution and wash the plate three times with 200 µL of sterile distilled water to remove excess stain.[8]

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.[5][8] Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.

-

Absorbance Measurement: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[6] Measure the optical density (OD) at a wavelength between 570 nm and 595 nm using a microplate reader.[5][7]

Data Presentation and Analysis

The efficacy of "this compound" is determined by comparing the biofilm formation in the presence of the agent to the untreated positive control.

Data Analysis Workflow

Caption: Workflow for analyzing crystal violet assay data.

Calculation of Biofilm Inhibition

The percentage of biofilm inhibition can be calculated using the following formula:

% Biofilm Inhibition = [ (OD_control - OD_treated) / OD_control ] x 100

Where:

-

OD_control is the average optical density of the positive control (biofilm grown without the agent).

-

OD_treated is the average optical density of the biofilm grown in the presence of "this compound".

Sample Data Tables

Table 1: Raw Absorbance Data (OD at 590 nm)

| Concentration of "this compound" (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 |

| 0 (Positive Control) | 0.852 | 0.865 | 0.849 |

| 1 | 0.712 | 0.725 | 0.718 |

| 10 | 0.431 | 0.445 | 0.438 |

| 50 | 0.156 | 0.162 | 0.159 |

| 100 | 0.089 | 0.091 | 0.088 |

| Negative Control (Blank) | 0.051 | 0.053 | 0.052 |

Table 2: Corrected Absorbance and Percentage of Biofilm Inhibition

| Concentration of "this compound" (µg/mL) | Average Corrected OD (± SD) | Percentage of Biofilm Inhibition (%) |

| 0 (Positive Control) | 0.803 ± 0.007 | 0 |

| 1 | 0.666 ± 0.005 | 17.1 |

| 10 | 0.386 ± 0.006 | 51.9 |

| 50 | 0.107 ± 0.003 | 86.7 |

| 100 | 0.037 ± 0.001 | 95.4 |

Potential Mechanisms of Action of "this compound"

While the precise mechanism of "this compound" requires further investigation, antibiofilm agents typically function through several pathways.[1][10] These may include:

-

Inhibition of Bacterial Adhesion: Preventing the initial attachment of bacteria to surfaces.[10]

-

Disruption of Quorum Sensing: Interfering with the cell-to-cell communication systems that regulate biofilm formation.[1]

-

Inhibition of EPS Production: Blocking the synthesis of the extracellular matrix that holds the biofilm together.[11]

-

Promotion of Biofilm Dispersal: Triggering the release of bacteria from the biofilm community.

Putative Signaling Pathway Inhibition by "this compound"

Caption: Potential inhibitory mechanisms of "this compound".

Conclusion

The crystal violet staining assay is a robust and reproducible method for the initial screening and efficacy testing of novel antibiofilm compounds like "this compound". The detailed protocol and data analysis framework provided in these application notes will enable researchers to generate reliable and comparable data for the development of new strategies to combat biofilm-associated infections. Further studies, such as confocal laser scanning microscopy or viable cell counting within the biofilm, can be used to validate and expand upon the findings from this assay.[8]

References

- 1. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ableweb.org [ableweb.org]

- 3. youtube.com [youtube.com]

- 4. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Video: Microtiter Dish Biofilm Formation Assay [jove.com]

- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles [mdpi.com]

- 10. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Note: Protocol for Determining the Minimum Biofilm Eradication Concentration (MBEC) of "Antibiofilm agent-2"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces.[1][2] These biofilms exhibit significantly increased resistance to antimicrobial agents compared to their planktonic (free-swimming) counterparts, posing a major challenge in clinical and industrial settings.[2] The Minimum Biofilm Eradication Concentration (MBEC) assay is a high-throughput method used to determine the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][2][3] This application note provides a detailed protocol for determining the MBEC of a novel "Antibiofilm agent-2" using the Calgary Biofilm Device (CBD) or a similar 96-peg lid system.[4]

Principle of the MBEC Assay

The MBEC assay involves the formation of biofilms on 96 pegs of a specialized lid. These pegs are then introduced into a 96-well plate containing serial dilutions of the antimicrobial agent being tested. After a specified exposure time, the pegs are removed, rinsed, and placed in a new 96-well plate with fresh growth medium. The pegs are then sonicated to dislodge the surviving biofilm bacteria into the medium.[1] Following incubation, the growth of the recovered bacteria is assessed, typically by measuring the optical density. The MBEC is defined as the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria from the treated biofilm.[5]

Materials and Equipment

-

Organism: Biofilm-forming bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Growth Media: Appropriate liquid broth (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))[6]

-

"this compound": Stock solution of known concentration

-

MBEC Assay Plate: 96-well plate with a corresponding 96-peg lid (e.g., Calgary Biofilm Device)[3]

-

Standard 96-well microtiter plates (sterile)

-

Reagent reservoirs

-

Multichannel pipette and sterile tips

-

Plate shaker/rocker

-

Incubator

-

Sonicator bath

-

Microplate reader

-

Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

-

Neutralizing broth (if required for the specific agent)

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific bacterial strain and "this compound" being tested.[3]

Phase 1: Biofilm Formation

-

Prepare Inoculum: From a fresh agar plate culture, inoculate a suitable broth and incubate at the optimal temperature and time to achieve a log-phase culture. Adjust the culture turbidity to a 0.5 McFarland standard.

-

Inoculate the MBEC Plate: Dispense 150 µL of the prepared bacterial inoculum into each well of the 96-well base of the MBEC device.[3]

-

Incubate to Form Biofilm: Place the peg lid onto the inoculated 96-well plate. Incubate the assembled device on a rocking or orbital shaker at a low speed for 24-48 hours at the optimal growth temperature for the bacterium. The shear force from the rocking motion promotes the formation of robust biofilms on the pegs.[6]

Phase 2: Antimicrobial Challenge

-

Prepare Challenge Plate: Prepare a 96-well microtiter plate with serial dilutions of "this compound".

-

Add 200 µL of sterile broth to all wells except the first column.

-

Add 200 µL of the highest concentration of "this compound" to the first column.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.

-

Include a growth control column with no "this compound" and a sterility control column with uninoculated broth.

-

-

Rinse the Biofilm Pegs: After incubation, carefully remove the peg lid from the biofilm formation plate. Gently rinse the pegs by immersing them in a 96-well plate containing 250 µL of sterile saline or PBS per well for 1-2 minutes to remove planktonic cells.[6]

-

Expose Biofilm to Agent: Transfer the rinsed peg lid to the prepared challenge plate containing the serial dilutions of "this compound". Incubate for a predetermined exposure time (e.g., 24 hours) under appropriate conditions.[7]

Phase 3: Recovery and Viability Assessment

-

Rinse the Pegs: After the antimicrobial challenge, remove the peg lid and rinse it again in a fresh plate with sterile saline or PBS to remove any residual "this compound".

-

Prepare Recovery Plate: Fill a new sterile 96-well plate with 200 µL of fresh, sterile growth medium in each well. A neutralizing broth may be used if "this compound" has a persistent effect.

-

Dislodge Biofilm: Place the rinsed peg lid into the recovery plate. To dislodge the surviving biofilm bacteria, place the entire assembly in a sonicator water bath and sonicate for 5-10 minutes.[6]

-

Incubate for Regrowth: After sonication, remove the peg lid and replace it with a standard sterile lid. Incubate the recovery plate for 18-24 hours at the optimal growth temperature.

-

Determine MBEC: Following incubation, determine the MBEC by visual inspection for turbidity or by measuring the optical density (OD) at 650 nm using a microplate reader. The MBEC is the lowest concentration of "this compound" that results in no bacterial growth (i.e., no turbidity or an OD650 reading comparable to the negative control).[5]

Data Presentation

Summarize the quantitative data from the MBEC assay in a structured table for clear comparison.

Table 1: MBEC of "this compound" against [Bacterial Species]

| "this compound" Concentration (µg/mL) | Replicate 1 (OD650) | Replicate 2 (OD650) | Replicate 3 (OD650) | Average OD650 | Growth (+/-) |

| 1024 | 0.052 | 0.055 | 0.053 | 0.053 | - |

| 512 | 0.058 | 0.061 | 0.059 | 0.060 | - |

| 256 | 0.065 | 0.068 | 0.066 | 0.066 | - |

| 128 | 0.895 | 0.912 | 0.901 | 0.903 | + |

| 64 | 1.254 | 1.287 | 1.265 | 1.269 | + |

| 32 | 1.567 | 1.601 | 1.588 | 1.585 | + |

| 16 | 1.789 | 1.812 | 1.799 | 1.800 | + |

| 8 | 1.854 | 1.876 | 1.865 | 1.865 | + |

| 4 | 1.901 | 1.923 | 1.911 | 1.912 | + |

| 2 | 1.932 | 1.954 | 1.943 | 1.943 | + |

| 1 | 1.945 | 1.967 | 1.956 | 1.956 | + |

| Growth Control | 1.987 | 2.011 | 1.999 | 1.999 | + |

| Sterility Control | 0.051 | 0.053 | 0.052 | 0.052 | - |

MBEC Value: In this example, the MBEC of "this compound" against [Bacterial Species] is 256 µg/mL .

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram illustrates the key steps of the MBEC protocol.

Caption: Experimental workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Interpretation of Results

The MBEC is a critical parameter for evaluating the efficacy of an antibiofilm agent. It represents the concentration required to kill the bacteria within the protective biofilm structure. It is important to note that the MBEC is often significantly higher than the Minimum Inhibitory Concentration (MIC) for the same organism, highlighting the increased resistance of biofilm-associated bacteria.[8] A lower MBEC value indicates a more potent antibiofilm agent.

Conclusion

The MBEC assay is a robust and reproducible method for determining the efficacy of novel antibiofilm agents.[2] By following this detailed protocol, researchers can obtain valuable data to guide the development of new strategies to combat biofilm-related infections and contamination. Careful optimization of the assay conditions for the specific microorganism and test agent is essential for generating accurate and reliable results.

References

- 1. emerypharma.com [emerypharma.com]

- 2. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]

- 3. innovotech.ca [innovotech.ca]

- 4. researchgate.net [researchgate.net]

- 5. emerypharma.com [emerypharma.com]

- 6. Instructor [hypertextbookshop.com]

- 7. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ors.org [ors.org]

Application Notes and Protocols: Synthesis of 2-Aminobenzimidazole Derivatives as Potent Antibiofilm Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of molecules that can inhibit biofilm formation or disperse existing biofilms is a critical area of research. This document provides detailed methods for the synthesis of 2-aminobenzimidazole (2-ABI) derivatives, a promising class of antibiofilm agents, and protocols for evaluating their potency. The information presented is based on published research and aims to guide the development of novel 2-ABI analogs with improved antibiofilm activity.

Rationale for Targeting Biofilms with 2-Aminobenzimidazoles

The 2-aminobenzimidazole (2-ABI) scaffold has been identified as a privileged structure in the development of antibiofilm agents. Derivatives of 2-ABI have demonstrated potent activity against a range of both Gram-negative and Gram-positive bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1] The mechanism of action for some 2-ABI derivatives involves the disruption of quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation and virulence in many bacteria.[1] In other cases, particularly against Gram-positive bacteria, a zinc-dependent mechanism of biofilm inhibition and dispersal has been proposed.[2][3] The tunability of the 2-ABI core through chemical synthesis allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and drug-like properties.

Data Presentation: Potency of 2-Aminobenzimidazole Derivatives

The following tables summarize the biofilm inhibitory and dispersal activities of various 2-ABI derivatives against Pseudomonas aeruginosa PAO1. The data highlights key structure-activity relationships, providing a foundation for the design of more potent analogs.

Table 1: Biofilm Inhibitory Concentration (IC50) of 2-ABI Derivatives against P. aeruginosa PAO1 [1]

| Compound ID | R Group (Substitution on Benzene Ring) | IC50 (µM) |

| 7 | H | 47 |

| 10 | 5-I | 20 |

| 11 | 5-Br | 22 |

| 12 | 5-Cl | 28 |

| 13 | 5-F | 35 |

| 19 | 4-Me | 24 |

| 20 | 5-Me | 18 |

| 21 | 5,6-diMe | 4.0 |

| 16 | 5-NO2 | > 500 |

Table 2: Biofilm Dispersal Concentration (DC50) of Lead 2-ABI Derivatives against Pre-formed P. aeruginosa PAO1 Biofilms [1]

| Compound ID | R Group (Substitution on Benzene Ring) | DC50 (µM) |

| 7 | H | 84 |

| 21 | 5,6-diMe | 92 |

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminobenzimidazole Derivatives

This protocol describes the one-step synthesis of the 2-aminobenzimidazole scaffold via condensation of a functionalized o-phenylenediamine with cyanogen bromide.[1]

Materials:

-

Substituted o-phenylenediamine

-

Cyanogen bromide (Caution: Highly toxic)

-

Methanol (MeOH)

-

Water (H2O)

-

Standard laboratory glassware and magnetic stirrer

-

Fume hood

Procedure:

-

In a well-ventilated fume hood, dissolve the desired substituted o-phenylenediamine (1.0 equivalent) in a 1:1 mixture of methanol and water.

-

To this solution, add cyanogen bromide (1.1 equivalents) portion-wise while stirring at room temperature.

-

Continue stirring the reaction mixture at 50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 2-aminobenzimidazole derivative.

-

Characterize the final product by NMR and mass spectrometry.

Protocol 2: Quantification of Biofilm Inhibition (Crystal Violet Assay)

This protocol details a standard method for quantifying the ability of 2-ABI derivatives to inhibit biofilm formation in a 96-well microtiter plate format.[1]

Materials:

-

Bacterial strain of interest (e.g., P. aeruginosa PAO1)

-

Appropriate growth medium (e.g., M9 minimal medium)

-

Sterile 96-well flat-bottom microtiter plates

-

2-ABI derivative stock solutions (in DMSO)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Prepare a fresh overnight culture of the bacterial strain in the appropriate growth medium.

-

Dilute the overnight culture to the desired starting optical density (e.g., OD600 of 0.02) in fresh medium.

-

Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

-

Add the desired concentrations of the 2-ABI derivatives to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24 hours.

-

After incubation, carefully discard the planktonic culture from each well.

-

Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with 200 µL of water.

-

Air dry the plate completely.

-

Solubilize the stained biofilm by adding 125 µL of 30% acetic acid to each well.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 550 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition relative to the no-treatment control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Caption: Workflow for Synthesis and Evaluation of 2-ABI Derivatives.

Caption: Proposed Mechanism of Action via Quorum Sensing Inhibition.

References

- 1. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

Application Note & Protocol: High-Throughput Screening for Synergistic Effects of "Antibiofilm Agent-2" with Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders bacteria within a biofilm significantly more resistant to conventional antibiotic therapies, contributing to persistent and chronic infections. The development of agents that can disrupt biofilm formation or disperse existing biofilms is a critical strategy to combat antibiotic resistance. When used in combination with traditional antibiotics, these "antibiofilm agents" can potentially restore antibiotic efficacy. This application note provides a detailed high-throughput screening (HTS) protocol to identify and quantify the synergistic effects of a novel hypothetical compound, "Antibiofilm Agent-2," with a panel of standard antibiotics against biofilm-forming bacteria.

Principle of the High-Throughput Screening (HTS) Assay

This protocol employs a multi-step HTS workflow to first screen for the direct antibiofilm activity of "this compound" and then to assess its synergistic potential with conventional antibiotics using a checkerboard assay format. The primary screening will identify the concentration range at which "this compound" inhibits biofilm formation without significantly affecting bacterial growth. Subsequently, the checkerboard assay will evaluate the combined effect of "this compound" and antibiotics on biofilm inhibition. Quantification of biofilm mass and bacterial viability will be performed using fluorescence-based methods, which offer a higher dynamic range and sensitivity compared to traditional crystal violet staining.[1][2] Synergy will be quantitatively determined by calculating the Fractional Inhibitory Concentration Index (FICI).

Hypothetical Signaling Pathway Disruption by "this compound"

Many bacteria utilize complex signaling networks to regulate the transition from a planktonic (free-swimming) to a sessile (biofilm) lifestyle.[3] A common mechanism involves two-component signal transduction systems (TCS) and the second messenger cyclic di-guanylate (c-di-GMP).[4][5] For the purpose of this protocol, we hypothesize that "this compound" acts by inhibiting a key sensor kinase in a TCS, thereby preventing the downstream phosphorylation cascade that leads to the upregulation of genes responsible for EPS production and biofilm attachment.

Caption: Hypothetical mechanism of "this compound".

Experimental Protocols

Materials and Reagents

-

Bacterial Strain: A well-characterized biofilm-forming strain (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus USA300).

-

Culture Media: Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBG) for biofilm formation.

-

This compound: Stock solution of known concentration.

-

Antibiotics: Stock solutions of relevant antibiotics (e.g., Tobramycin, Ciprofloxacin, Vancomycin).

-

Reagents for Quantification:

-

Resazurin sodium salt solution (for viability assessment).

-

SYTO 9 green fluorescent nucleic acid stain (for biofilm quantification).

-

Phosphate-buffered saline (PBS).

-

-

Labware: 96-well or 384-well clear-bottom black microplates.

Experimental Workflow

Caption: Overview of the HTS experimental workflow.

Step-by-Step Protocol

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh TSBG to an optical density at 600 nm (OD600) of 0.1 (approximately 1 x 10^8 CFU/mL).

-

-

Checkerboard Assay Setup:

-

In a 96-well plate, prepare a two-dimensional concentration gradient of "this compound" and the selected antibiotic.

-

"this compound" is serially diluted along the rows (e.g., from 100 µM to 0.78 µM).

-

The antibiotic is serially diluted along the columns (e.g., from 64 µg/mL to 0.5 µg/mL).

-

Include controls: wells with only "this compound", wells with only the antibiotic, and wells with no compounds (growth control).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the checkerboard plate.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

-

Quantification of Biofilm and Viability:

-

After incubation, carefully discard the supernatant containing planktonic cells.

-

Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.

-

For biofilm quantification, add 100 µL of PBS containing SYTO 9 stain to each well. Incubate in the dark for 15 minutes. Measure fluorescence (Excitation: 485 nm, Emission: 500 nm).

-

For viability assessment (metabolic activity), add 110 µL of TSBG and 10 µL of resazurin solution to each well. Incubate for 1-4 hours at 37°C. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

-

Calculation of the Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to determine the nature of the interaction between "this compound" and the antibiotic.[6][7][8]

-

FIC of this compound (FIC_A): (MIC of Agent-2 in combination) / (MIC of Agent-2 alone)

-

FIC of Antibiotic (FIC_B): (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

-

FICI = FIC_A + FIC_B

The interpretation of the FICI value is as follows:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

Caption: Logic flow for determining synergy.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Checkerboard Assay Plate Layout (Hypothetical)

| Concentration (µg/mL) | Antibiotic (128) | Antibiotic (64) | ... | Antibiotic (0.5) | No Antibiotic |

| Agent-2 (100 µM) | Well A1 | Well A2 | ... | Well A11 | Well A12 |

| Agent-2 (50 µM) | Well B1 | Well B2 | ... | Well B11 | Well B12 |

| ... | ... | ... | ... | ... | ... |

| Agent-2 (0.78 µM) | Well H1 | Well H2 | ... | Well H11 | Well H12 |

| No Agent-2 | Well I1 | Well I2 | ... | Well I11 | Growth Control |

Table 2: Hypothetical Biofilm Inhibition Data (Fluorescence Units)

| Concentration (µg/mL) | Antibiotic (128) | Antibiotic (64) | ... | Antibiotic (0.5) | No Antibiotic (MIC of Agent-2) |

| Agent-2 (100 µM) | 50 | 65 | ... | 800 | 850 |

| Agent-2 (50 µM) | 60 | 80 | ... | 1200 | 1300 |

| ... | ... | ... | ... | ... | ... |

| Agent-2 (3.125 µM) | 1500 | 1800 | ... | 4500 | 4800 |

| No Agent-2 (MIC of Abx) | 900 | 1500 | ... | 5000 | 5200 (Growth) |

Table 3: Summary of FICI Values for Antibiotic Combinations

| Antibiotic | MIC Alone (µg/mL) | MIC of Antibiotic in Combination with Agent-2 (µg/mL) | MIC of Agent-2 in Combination with Antibiotic (µM) | FICI | Interpretation |

| Tobramycin | 32 | 8 | 12.5 | 0.5 | Synergy |

| Ciprofloxacin | 4 | 1 | 25 | 0.75 | Additive |

| Vancomycin | 16 | 16 | 50 | 2.0 | Indifference |

Confirmation of Synergy: Biofilm Time-Kill Assay